molecular formula C8H15ClN2O3 B12313152 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

Cat. No.: B12313152
M. Wt: 222.67 g/mol
InChI Key: UFBHLOVKIMGYJX-UHFFFAOYSA-N
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Description

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its molecular formula C8H15ClN2O3 and a molecular weight of 222.67 g/mol . The compound is known for its unique structure, which includes an azepane ring, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride typically involves the reaction of azepane derivatives with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its chemical identity and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted azepane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-2-oxoazepan-1-yl)acetic acid
  • 2-(3-Amino-2-oxoazepan-1-yl)propanoic acid
  • 2-(3-Amino-2-oxoazepan-1-yl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C8H15ClN2O3

Molecular Weight

222.67 g/mol

IUPAC Name

2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H

InChI Key

UFBHLOVKIMGYJX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)N)CC(=O)O.Cl

Origin of Product

United States

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